molecular formula C14H21ClN2O4S B8772520 N,N-DIBUTYL-4-CHLORO-3-NITROBENZENE-1-SULFONAMIDE

N,N-DIBUTYL-4-CHLORO-3-NITROBENZENE-1-SULFONAMIDE

Cat. No. B8772520
M. Wt: 348.8 g/mol
InChI Key: QWWROXMUIPPNDK-UHFFFAOYSA-N
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Patent
US04877720

Procedure details

To 565 g of dibutylamine were added 2.5 liters of water and 230 g of sodium hydroxide and the mixture was cooled to 0° C. To the mixture was added dropwise 1400 ml of an acetonitrile solution containing 1120 g of 3-nitro-4-chlorobenzenesulfonyl chloride while maintaining at 10° C. or lower. After the completion of the reaction, 100 ml of concentrated hydrochloric acid was added thereto. The crystals thus deposited were collected by filtration, washed with water and dried. Yield: 1208 g (79.2%). Melting point: 67° to 68° C.
Quantity
565 g
Type
reactant
Reaction Step One
Quantity
230 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
1120 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
1400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:5][CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4].[OH-].[Na+].[N+:12]([C:15]1[CH:16]=[C:17]([S:22](Cl)(=[O:24])=[O:23])[CH:18]=[CH:19][C:20]=1[Cl:21])([O-:14])=[O:13].Cl>C(#N)C.O>[CH2:1]([N:5]([CH2:6][CH2:7][CH2:8][CH3:9])[S:22]([C:17]1[CH:18]=[CH:19][C:20]([Cl:21])=[C:15]([N+:12]([O-:14])=[O:13])[CH:16]=1)(=[O:23])=[O:24])[CH2:2][CH2:3][CH3:4] |f:1.2|

Inputs

Step One
Name
Quantity
565 g
Type
reactant
Smiles
C(CCC)NCCCC
Name
Quantity
230 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.5 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
1120 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1Cl)S(=O)(=O)Cl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
1400 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining at 10° C.
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The crystals thus deposited were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
C(CCC)N(S(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-])CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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